Iprazochrome is classified as a psychoactive drug with a chemical structure that allows it to interact with neurotransmitter systems in the brain. Its synthesis and characterization have been documented in various scientific studies, highlighting its relevance in medicinal chemistry and pharmacology.
The synthesis of Iprazochrome typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-1,2,3,4-tetrahydroquinoline with appropriate aromatic aldehydes under acidic conditions. This reaction is often facilitated by catalytic agents that enhance the yield and purity of the final product.
Technical details regarding the synthesis include:
Iprazochrome has a complex molecular structure characterized by a phenothiazine backbone. The molecular formula is , with a molecular weight of approximately 283.35 g/mol.
Key structural features include:
Iprazochrome undergoes various chemical reactions that are crucial for its biological activity. Notable reactions include:
These reactions are typically studied using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm product identity and purity.
The mechanism of action of Iprazochrome involves modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. It acts as an antagonist at certain serotonin receptors while also influencing dopaminergic activity, which can lead to improved mood and cognitive function.
Data from pharmacodynamic studies indicate that:
Relevant data from studies on its properties suggest that careful handling is required to maintain its integrity during experiments.
Iprazochrome has several applications in scientific research, particularly in:
Iprazochrome (CAS 7248-21-7) is a synthetic small-molecule compound with the systematic IUPAC name {[(5Z)-3-hydroxy-6-oxo-1-(propan-2-yl)-2,3,5,6-tetrahydro-1H-indol-5-ylidene]amino}urea [3] [4]. Its molecular formula is C12H16N4O3, corresponding to a molar mass of 264.285 g/mol [1] [8]. The compound features a bicyclic indoline core modified with a semicarbazone group at the C5 position and an isopropyl substituent at the N1 position. The hydroxyl group at C3 creates a chiral center, though stereospecific data remains limited in literature [3].
Table 1: Key Physicochemical Properties of Iprazochrome
Property | Value | Source/Notes |
---|---|---|
Molecular Weight | 264.285 g/mol | [1] [8] |
Water Solubility | ~1.42 mg/mL (predicted) | Estimated via ALOGPS [4] |
logP (Partition Coefficient) | 0.31 (predicted) | Measure of lipophilicity [4] |
Hydrogen Bond Donors | 3 | [4] |
Hydrogen Bond Acceptors | 5 | [4] |
The presence of polar functional groups (hydroxyl, carbonyl, urea) contributes to moderate water solubility, while the indoline ring system supports membrane permeability. Iprazochrome's stability exceeds its parent compound adrenochrome due to the semicarbazone moiety, which mitigates oxidative degradation [3] [5].
Iprazochrome belongs to the class of organic compounds known as indoles and derivatives, characterized by a benzene ring fused to a pyrrole ring [4] [6]. Its hierarchical classification is as follows:
The compound further incorporates structural elements of:
This multifunctional architecture positions iprazochrome within therapeutic categories including serotonin antagonists, antimigraine agents, and vascular stabilizers [6]. Its biosynthesis is absent in nature, classifying it as a fully synthetic pharmaceutical agent [3].
Iprazochrome primarily functions as a competitive antagonist of serotonin (5-HT) receptors, with highest affinity for the 5-HT2 receptor subfamily (particularly 5-HT2B and 5-HT2D subtypes) [2] [3]. Serotonin dysregulation triggers vasodilation of cerebral vessels and neurogenic inflammation during migraines. By blocking 5-HT2 receptors on vascular smooth muscle and neurons, iprazochrome:
Table 2: Pharmacodynamic Actions of Iprazochrome
Target System | Effect | Functional Outcome |
---|---|---|
5-HT2 receptors | Antagonism | Prevention of vasodilation |
Bradykinin/Histamine | Neutralization | Reduced vascular leakage |
Mitochondrial function | Modulation (indirect) | Decreased oxidative stress |
Notably, iprazochrome does not inhibit cortical spreading depression (a depolarization wave linked to migraine aura), distinguishing it mechanistically from other antimigraine agents like topiramate [3]. Its effects manifest within 3 hours post-administration, correlating with peak plasma concentrations [3].
Iprazochrome is structurally derived from adrenochrome (the oxidation product of epinephrine) but incorporates a semicarbazone group at C5 and an isopropyl chain at N1 [3] [5]. Key comparisons with related derivatives:
Exhibits deep violet color, contrasting iprazochrome's paler appearance [5].
Carbazochrome (C10H12N4O3):
Table 3: Structural and Functional Comparison of Adrenochrome Derivatives
Compound | Key Structural Features | Therapeutic Indications | Stability |
---|---|---|---|
Adrenochrome | 1-Methylindole-5,6-dione | None (unstable) | Low (decays at 125°C) |
Carbazochrome | Semicarbazone at C5, methyl at N1 | Hemorrhage control | Moderate |
Iprazochrome | Semicarbazone at C5, isopropyl at N1 | Migraine prophylaxis, diabetic retinopathy | High |
The isopropyl group in iprazochrome enhances receptor binding specificity for 5-HT2 sites over adrenergic receptors, minimizing off-target effects like vasoconstriction seen in ergot alkaloids [3] [7]. Unlike adrenochrome—erroneously linked to schizophrenia in historical studies—iprazochrome exhibits no psychotomimetic properties [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7